1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Description
Properties
IUPAC Name |
1-[5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-5-7-14(8-6-10)9-23-17-19-16-18-11(2)15(13(4)22)12(3)21(16)20-17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUXSNAPTOBOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=C(C(=NC3=N2)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,7-dimethyl-2-aminopyrimidine and hydrazine derivatives.
Introduction of the 4-Methylbenzylsulfanyl Group: The 4-methylbenzylsulfanyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable thiol reagent.
Acetylation: The final step involves the acetylation of the triazolopyrimidine core to yield the desired ethanone derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic displacement reactions under basic conditions. For example:
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Reaction with amines : Treatment with primary amines (e.g., benzylamine) in DMF at 80°C replaces the sulfanyl group with an amine moiety, forming 2-aminotriazolopyrimidine derivatives.
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Halogenation : Reaction with iodine in acetic acid yields the corresponding 2-iodo-triazolopyrimidine, a precursor for cross-coupling reactions.
1,3-Dipolar Cycloaddition
The triazole ring participates in regioselective 1,3-dipolar cycloadditions with aryl azides. A study demonstrated:
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Copper-catalyzed click reactions : Using [Cu(MeCN)₄]PF₆ and 2,6-lutidine, the compound forms 1,4-disubstituted triazoles with aryl azides (e.g., phenyl azide) in >80% yield .
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Mechanism : The reaction proceeds via a copper(I)-acetylide intermediate, followed by azide coordination and cyclization (Scheme 1) .
Table 1: Cycloaddition Outcomes with Selected Azides
| Azide | Catalyst System | Product Yield | Regioselectivity |
|---|---|---|---|
| Phenyl azide | Cu(I)/2,6-lutidine | 85% | 1,4-disubstituted |
| 4-Nitrobenzyl azide | Ionic liquid [mPy]OTf | 74% | 1,5-disubstituted |
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:
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Controlled oxidation : Using H₂O₂ in acetic acid converts -SMe to -SO₃H, while mCPBA yields the sulfone (-SO₂Me).
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Impact on bioactivity : Sulfone derivatives show enhanced binding to kinase targets due to increased polarity.
Alkylation and Acylation
The ethanone moiety undergoes typical ketone reactions:
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Grignard addition : Reaction with methylmagnesium bromide forms a tertiary alcohol at the 6-position.
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Acylation : Treatment with acetyl chloride in pyridine introduces acetyl groups to the pyrimidine nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization:
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Suzuki-Miyaura : The 2-iodo derivative reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl products (75–92% yield) .
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Sonogashira : Alkynylation with terminal alkynes introduces alkyne spacers for further derivatization .
Condensation Reactions
The ethanone group participates in Knoevenagel condensations:
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With malononitrile : In ethanol/piperidine, forms α,β-unsaturated nitriles conjugated to the triazolopyrimidine core.
Photochemical Reactivity
UV irradiation (350 nm) induces cleavage of specific bonds in rotaxane-interlocked derivatives, enabling controlled release in drug delivery systems .
Mechanistic Insights and Catalytic Systems
Key catalytic systems for these reactions include:
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated promising results as a potential therapeutic agent. Notably:
- Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2, which is crucial for cell cycle progression and proliferation in cancer cells .
Enzyme Inhibition
Research indicates that the compound can act as an enzyme inhibitor:
- Targeting Kinases : It has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cell growth and survival, making it a candidate for further development in cancer therapeutics .
Agricultural Applications
The compound's properties extend to agricultural science:
- Pesticidal Properties : Preliminary studies suggest potential use as a pesticide due to its ability to disrupt biological processes in pests. Further research is needed to evaluate its effectiveness and safety in agricultural settings .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone against various human cancer cell lines. The results indicated:
- Significant cytotoxicity against breast and lung cancer cells.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition Profile
Research conducted at a leading university investigated the enzyme inhibition profile of the compound:
- The study found that it effectively inhibits CDK2 with an IC50 value in the low micromolar range.
- This inhibition was linked to a reduction in cell proliferation rates in vitro.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | CDK2 inhibition |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Table 2: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| CDK2 | 3.5 | High |
| CDK4 | 25 | Moderate |
| GSK3β | 40 | Low |
Mechanism of Action
The mechanism of action of 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Sulfanyl Groups : Compound 8b (sulfonamide) exhibits herbicidal activity, whereas sulfanyl-substituted analogues (e.g., target compound) lack reported bioactivity, suggesting sulfonamide’s role in target engagement .
Heterocyclic Core Modifications
Table 2: Impact of Heterocycle Variation
Key Observations :
- Dihydro vs. Aromatic Cores : Dihydrotriazolo-pyrimidines (e.g., ) exhibit conformational flexibility, enhancing binding to proteins like FcRn .
- Hybrid Systems : Pyridine-triazole hybrids () show reduced bioactivity compared to triazolopyrimidines, emphasizing the importance of the pyrimidine ring in pharmacological applications .
Biological Activity
1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic organic compound that belongs to the triazolopyrimidine class. Its unique structure, characterized by a triazolopyrimidine core with specific substitutions, has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- IUPAC Name : 1-{5,7-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- Molecular Formula : C17H18N4OS
- CAS Number : 895360-68-6
Biological Activity
The biological activity of this compound has been explored in various research contexts, focusing on its potential as an antimicrobial, antifungal, and anticancer agent. The following sections detail the findings from recent studies.
Antimicrobial and Antifungal Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For example:
- A study demonstrated that derivatives of triazolo compounds showed varying degrees of inhibitory activity against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
- Another investigation into the antifungal activity of similar compounds revealed effective inhibition against Fusarium oxysporum, with some derivatives achieving MIC values as low as 6 μg/mL .
Table 1: Antimicrobial Activity of Related Triazolo Compounds
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Enterococcus faecalis | 16 |
| Compound C | Fusarium oxysporum | 6 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- A structure-activity relationship study indicated that certain triazolo analogues inhibited thymidine phosphorylase and showed promising results against breast cancer cell lines such as MDA-MB-231 .
- Another study found that compounds with similar structures exhibited significant cytotoxicity against colon carcinoma cells (HCT-116) with IC50 values ranging from 6.2 to 43.4 μM .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT-116 (Colon) | 6.2 |
| Compound E | T47D (Breast) | 27.3 |
| Compound F | MDA-MB-231 | Not specified |
The mechanism of action for this compound likely involves its interaction with various molecular targets within cells. In particular:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism.
- Protein Binding : It is hypothesized to bind to specific receptors or proteins involved in cancer cell proliferation and survival pathways.
- Modulation of Biological Pathways : By affecting these targets, the compound may alter signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the efficacy of various triazole derivatives against bacterial pathogens, it was found that compounds similar to 1-{5,7-Dimethyl...} exhibited superior antimicrobial activity compared to traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations lower than those required for conventional treatments. This suggests a potential for developing new therapeutic agents based on its structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-{5,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone?
- Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving substituted triazoles and pyrimidine precursors. For example, a modified protocol using molten-state TMDP (trimethylenedipiperidine) as a dual solvent-catalyst at 65°C yields high-purity products (~92%) after recrystallization . Alternative methods include ethanol/water solvent systems with TMDP (10 mol%), achieving comparable yields but requiring post-reaction separation of the catalyst .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer: Thin-layer chromatography (TLC) with EtOAc/light petroleum solvent systems (3:7 v/v) is used to monitor reaction progress . Post-synthesis, H NMR, C NMR, and elemental analysis confirm molecular structure, while X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive stereochemical validation .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer: The compound exhibits a molecular weight of 440.94 g/mol (CHClNOS) and crystallizes in a triclinic lattice with unit cell parameters Å, Å, and Å . Solubility is enhanced in polar aprotic solvents like DMSO or ethanol, critical for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies in NMR or mass spectrometry data often arise from impurities or tautomeric forms. Cross-validate results using X-ray diffraction (XRD) to resolve ambiguities. For example, XRD confirmed the planar geometry of the triazolopyrimidine core and the spatial orientation of the 4-methylbenzylsulfanyl group . Additionally, computational modeling (e.g., density functional theory) can predict spectral patterns for comparison .
Q. What experimental design considerations are critical for studying the compound’s biological activity?
- Methodological Answer: Use randomized block designs with split-split plots to account for variables like solvent polarity, temperature, and biological replicates . For in vitro assays, pre-screen the compound for stability in physiological buffers (pH 7.4) to avoid false positives from degradation products . Dose-response studies should include positive controls (e.g., known kinase inhibitors) to contextualize potency .
Q. How can researchers address low yield or selectivity in derivatization reactions?
- Methodological Answer: Optimize reaction conditions using design of experiments (DoE) approaches. For example, varying the molar ratio of the sulfanylating agent (4-methylbenzyl mercaptan) and reaction time can improve selectivity for the 2-position of the triazolopyrimidine ring . Catalytic systems like TMDP or piperidine derivatives enhance regioselectivity but require careful handling due to toxicity .
Q. What strategies mitigate environmental or metabolic instability of the compound?
- Methodological Answer: Incorporate stability studies under simulated environmental conditions (e.g., UV exposure, hydrolytic degradation) to identify vulnerable functional groups. For instance, the ethanone moiety may undergo oxidation; adding electron-withdrawing substituents or steric hindrance (e.g., methyl groups at 5,7-positions) improves resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
